Valproic acid hydroxamate

Description

Properties

IUPAC Name |

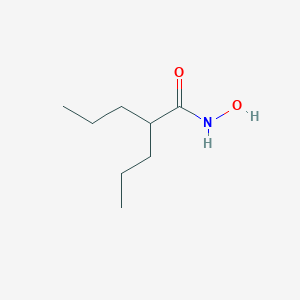

N-hydroxy-2-propylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJGIRXXBBBMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147530 | |

| Record name | Valproic acid hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106132-78-9 | |

| Record name | Valproic acid hydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106132-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Valproic Acid Hydroxamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Valproic Acid Hydroxamate (VPA-HA), a derivative of the well-known anticonvulsant and mood-stabilizing drug, valproic acid. VPA-HA has garnered significant interest for its potential as a potent histone deacetylase (HDAC) inhibitor, a class of enzymes implicated in a variety of disorders, including cancer and neurological conditions. This document details the synthetic pathways, experimental protocols, and analytical characterization of VPA-HA, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Introduction to this compound

Valproic acid (VPA) has long been used in the clinic for epilepsy and bipolar disorder.[1] More recently, its activity as an inhibitor of histone deacetylases (HDACs) has opened new avenues for its therapeutic application, particularly in oncology.[2][3] Hydroxamic acid derivatives of carboxylic acids are a well-established class of HDAC inhibitors. The synthesis of this compound (VPA-HA) combines the structural backbone of VPA with the pharmacophore of a hydroxamic acid, with the aim of enhancing its HDAC inhibitory activity.[4] VPA and its analogs have been shown to inhibit multiple Class I and Class II HDACs.[1]

Synthesis of this compound

The synthesis of VPA-HA from valproic acid is a multi-step process that generally involves the activation of the carboxylic acid moiety followed by reaction with hydroxylamine (B1172632). Two common synthetic routes are described below.

Synthesis via Acyl Chloride Intermediate

A widely used and efficient method for the synthesis of hydroxamic acids from carboxylic acids proceeds through an acyl chloride intermediate.[5] This method involves the conversion of valproic acid to valproyl chloride, which is then reacted with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol:

Step 1: Synthesis of Valproyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve valproic acid (1.0 eq) in an anhydrous solvent such as toluene (B28343) (e.g., 20 mL per gram of valproic acid).

-

Add thionyl chloride (SOCl₂) in excess (typically 1.2 to 1.5 eq) to the solution.

-

Reflux the mixture at 110-115 °C for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess toluene and volatile byproducts under reduced pressure using a rotary evaporator. The resulting crude valproyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Prepare a solution of hydroxylamine hydrochloride (1.0 to 1.2 eq) and a base, such as triethylamine (B128534) (2.0 to 2.5 eq) or aqueous sodium hydroxide (B78521), in a suitable solvent like dichloromethane (B109758) (DCM) or a biphasic system of DCM and water, cooled in an ice bath (0 °C).

-

Slowly add the crude valproyl chloride (1.0 eq) dissolved in the same anhydrous solvent to the hydroxylamine solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis via Ester Intermediate and Hydroxylamine Reaction

An alternative route involves the esterification of valproic acid, followed by the reaction of the resulting ester with hydroxylamine.

Experimental Protocol:

Step 1: Esterification of Valproic Acid

-

Combine valproic acid (1.0 eq), an alcohol (e.g., methanol (B129727) or ethanol, in excess), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a round-bottom flask.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.

-

After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

-

Dissolve the valproic acid ester (1.0 eq) in a suitable solvent like methanol.

-

Prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base like potassium hydroxide or sodium methoxide (B1231860) in methanol.

-

Add the hydroxylamine solution to the ester solution and stir at room temperature. The reaction may take several hours to days.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture and remove the solvent.

-

Purify the product as described in the acyl chloride method.

Characterization of this compound

The successful synthesis of VPA-HA is confirmed through various analytical techniques. Below are the expected characterization data.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two propyl chains of the valproyl group. A broad singlet for the NH proton and another for the OH proton of the hydroxamic acid moiety. The chemical shifts will be influenced by the solvent used. |

| ¹³C NMR | Resonances for the carbonyl carbon of the hydroxamic acid, the methine carbon at the alpha position, and the carbons of the two propyl chains. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of VPA-HA (C₈H₁₇NO₂), which is 159.23 g/mol . Fragmentation patterns may show the loss of the hydroxamic acid group.[6] |

| IR Spec. | Characteristic absorption bands for the N-H and O-H stretching of the hydroxamic acid group, and a strong absorption for the C=O stretching of the hydroxamate carbonyl. |

Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Melting Point | Data not consistently reported in literature; would require experimental determination. |

| Yield | Dependent on the synthetic route and optimization; typically moderate to good yields can be expected. |

Mechanism of Action: HDAC Inhibition

Valproic acid and its hydroxamate derivative are known to inhibit histone deacetylases, particularly Class I and Class IIa HDACs.[3][7] This inhibition leads to the hyperacetylation of histones, which in turn alters chromatin structure and gene expression. The increased acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that allows for the transcription of genes, including tumor suppressor genes.

Caption: HDAC Inhibition by this compound.

Experimental Workflows

The overall process from synthesis to characterization and biological evaluation follows a logical workflow.

Caption: General workflow for the synthesis and characterization of VPA-HA.

Conclusion

This technical guide has outlined the primary methods for the synthesis of this compound and the analytical techniques for its characterization. The role of VPA-HA as an HDAC inhibitor highlights its potential as a therapeutic agent. The provided experimental protocols serve as a foundation for researchers to produce and study this promising compound. Further research is warranted to fully elucidate its biological activity and therapeutic potential in various disease models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Valproic Acid [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Valproic Acid Hydroxamate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a branched-chain carboxylic acid, has long been established as a primary treatment for epilepsy and bipolar disorder.[1][2] Emerging research has unveiled its broader therapeutic potential, largely attributed to its activity as a histone deacetylase (HDAC) inhibitor.[1][3][4] This discovery has spurred the development of VPA derivatives to enhance efficacy and mitigate side effects. Among these, valproic acid hydroxamate (VPA-HA) has garnered significant interest. The incorporation of a hydroxamic acid moiety, a known zinc-binding group, is a key feature of many potent HDAC inhibitors, suggesting that VPA-HA may exhibit a more pronounced inhibitory profile compared to its parent compound. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as an HDAC inhibitor and its impact on key cellular signaling pathways.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism through which this compound is believed to exert many of its therapeutic effects is via the inhibition of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA-HA promotes histone hyperacetylation, a state associated with a more relaxed chromatin structure and increased gene expression.[3][6]

Valproic acid has been shown to inhibit class I and class IIa HDACs.[4][6] While specific quantitative data for this compound's inhibitory activity against individual HDAC isoforms is not extensively available in the public domain, the hydroxamate functional group is a well-established zinc-chelating moiety that is characteristic of many potent HDAC inhibitors. It is therefore anticipated that this compound would exhibit significant, if not enhanced, HDAC inhibitory activity compared to valproic acid. The IC50 values for valproic acid against various HDACs provide a valuable reference point.

Quantitative Data on HDAC Inhibition by Valproic Acid

| Compound | Target | IC50 | Cell Line/System | Reference |

| Valproic Acid | HDAC1 | 0.4 mM | In vitro | [4] |

| Valproic Acid | HDAC2 | - | F9 cell extracts | [3] |

| Valproic Acid | HDAC5 | 2.8 mM | F9 cell extracts | [3] |

| Valproic Acid | HDAC6 | 2.4 mM | F9 cell extracts | [3] |

| Valproic Acid | Pan-HDAC | 1098 µM | KPC3 cells | [4] |

Note: The IC50 values for HDAC2 were not explicitly provided in the cited source, but the study indicated inhibition.

Modulation of Cellular Signaling Pathways

Beyond its direct effects on chromatin remodeling, valproic acid and its derivatives are known to modulate several critical intracellular signaling pathways. A key pathway implicated in the neuroprotective and mood-stabilizing effects of VPA is the PI3K/Akt/GSK-3β signaling cascade.[2][7][8] VPA has been shown to induce the phosphorylation of Akt and subsequently the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3β (GSK-3β).[7][8] Furthermore, VPA can also activate the Extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal growth and neurogenesis.[9]

The interplay between HDAC inhibition and the modulation of these signaling pathways is an area of active research. It is plausible that the altered gene expression resulting from HDAC inhibition by this compound contributes to the observed changes in these signaling cascades.

Signaling Pathway Diagram: VPA-HA Mediated Cellular Effects

Caption: this compound's mechanism of action.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds like this compound against HDAC enzymes.

Workflow for HDAC Inhibition Assay

Caption: Workflow for an in vitro HDAC inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human HDAC enzyme (e.g., HDAC1, 2, 3, etc.) is diluted in assay buffer.

-

A fluorogenic HDAC substrate is prepared according to the manufacturer's instructions.

-

This compound is serially diluted to a range of concentrations.

-

-

Reaction Setup:

-

In a 96-well black microplate, add the diluted HDAC enzyme, assay buffer, and the various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

Pre-incubation:

-

The plate is incubated for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Incubation:

-

The fluorogenic HDAC substrate is added to all wells to start the reaction.

-

The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Reaction Termination and Signal Development:

-

A developer solution, which often contains a potent HDAC inhibitor like Trichostatin A to stop the reaction, is added to each well. The developer solution also contains an enzyme that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

-

Fluorescence Measurement:

-

The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

-

Cell Viability and Apoptosis Assays

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Treatment:

-

The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

The culture medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals.

-

-

Solubilization:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment and Harvesting:

-

Cells are treated with this compound.

-

Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in 1X Annexin V binding buffer.

-

-

Staining:

-

FITC-conjugated Annexin V is added to the cell suspension and incubated in the dark at room temperature. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.

-

Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is added just before analysis. PI stains cells that have lost membrane integrity (late apoptotic and necrotic cells).

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

The results are typically displayed as a dot plot, with quadrants representing:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Conclusion

This compound represents a promising derivative of a well-established therapeutic agent. Its primary mechanism of action is centered on the inhibition of histone deacetylases, leading to downstream effects on gene expression and the modulation of key signaling pathways such as the PI3K/Akt/GSK-3β and ERK pathways. These molecular actions likely underpin its potential therapeutic benefits in a range of diseases, including neurological disorders and cancer. Further research is warranted to fully elucidate the specific HDAC isoform selectivity and the precise downstream consequences of its activity, which will be crucial for its clinical development and application. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel HDAC inhibitors.

References

- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valproate regulates GSK-3-mediated axonal remodeling and synapsin I clustering in developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylation inhibition in pulmonary hypertension: therapeutic potential of valproic acid (VPA) and suberoylanilide hydroxamic acid (SAHA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3 β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valproate activates ERK signaling pathway in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Valproic Acid Hydroxamate: A Technical Guide to its Function as a Histone Deacetylase (HDAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a well-established antiepileptic drug, has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor, a property that underlies its potential as an anti-cancer agent.[1] This technical guide focuses on valproic acid hydroxamate (VPA-HA), a derivative of VPA, and its activity as an HDAC inhibitor. The introduction of a hydroxamate group is a common strategy in the design of potent HDAC inhibitors, as it can chelate the zinc ion in the active site of HDAC enzymes. This guide will delve into the mechanism of action, relevant signaling pathways, and provide detailed experimental protocols for the characterization of this compound's inhibitory effects.

Quantitative Data: HDAC Inhibitory Activity

Quantitative data on the inhibitory activity of valproic acid against various HDAC isoforms and in different cell lines are summarized below. It is important to note that specific IC50 values for this compound are not widely reported in the literature. The data for valproic acid is presented here to provide a relevant context.

Table 1: In Vitro Inhibitory Activity of Valproic Acid (VPA) against HDAC Isoforms

| Compound | HDAC Isoform | IC50 | Reference |

| Valproic Acid | HDAC1 | 400 µM | |

| Valproic Acid | HDACs 5 and 6 | 2.8 mM and 2.4 mM, respectively | [1] |

| Valproic Acid | General | 0.5 - 2 mM |

Table 2: Cellular Inhibitory Activity of Valproic Acid (VPA)

| Cell Line | Assay | IC50 | Reference |

| Thoracic Cancer Cells | Growth Inhibition | 4.1 - 6.0 mM | [2] |

| Pancreatic Cancer (KPC3) | Cell Proliferation | 1098 µM | [3] |

| Esophageal Squamous Cell Carcinoma (TE9, TE10, TE11, TE14) | Viability | 1.02 - 2.15 mM | [4] |

Mechanism of Action and Signaling Pathways

Valproic acid and its derivatives, including the hydroxamate, exert their cellular effects primarily through the inhibition of HDACs. This leads to an increase in histone acetylation, altering chromatin structure and gene expression. The downstream consequences of HDAC inhibition by VPA impact several key signaling pathways involved in cell cycle regulation, differentiation, and apoptosis.

Histone Acetylation and Chromatin Remodeling

Cell Cycle Arrest and Apoptosis Signaling

VPA-mediated HDAC inhibition leads to the upregulation of cyclin-dependent kinase inhibitors like p21, which in turn causes cell cycle arrest, primarily at the G1/S checkpoint.[5] Furthermore, VPA can induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspase cascades.[5]

Other Affected Signaling Pathways

VPA has been shown to influence other critical signaling pathways, including:

-

Notch Signaling: VPA can activate Notch-1 signaling, which plays a role in regulating the neuroendocrine phenotype in some cancer cells.[6]

-

Wnt/β-catenin Pathway: By inhibiting GSK3β, VPA can modulate the Wnt/β-catenin signaling pathway.

-

ERK/MAPK Pathway: VPA can affect the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[7]

Experimental Protocols

Synthesis of this compound (N-hydroxy-2-propylpentanamide)

A general procedure for the synthesis of N-substituted valproic acid amides involves the conversion of valproic acid to its acyl chloride, followed by reaction with the desired amine. For the synthesis of the hydroxamate, hydroxylamine (B1172632) would be used.

Materials:

-

Valproic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Formation of Valproyl Chloride:

-

Dissolve valproic acid in an excess of thionyl chloride or in an inert solvent like toluene.

-

Reflux the mixture for 2-4 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude valproyl chloride.

-

-

Formation of this compound:

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in an aqueous solution of a base like sodium hydroxide, or use a non-aqueous base in an organic solvent.

-

Cool the hydroxylamine solution in an ice bath.

-

Slowly add the crude valproyl chloride to the hydroxylamine solution with vigorous stirring.

-

Allow the reaction to proceed at low temperature for a few hours and then let it warm to room temperature.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-hydroxy-2-propylpentanamide.

-

Note: This is a generalized protocol. Reaction conditions such as temperature, time, and solvent may need to be optimized.

HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound on HDAC enzymes.

Materials:

-

Recombinant HDAC enzyme (e.g., HDAC1)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a stop solution like Trichostatin A)

-

This compound (test compound)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in HDAC Assay Buffer.

-

Dilute the recombinant HDAC enzyme in HDAC Assay Buffer to the desired concentration.

-

Prepare the fluorogenic HDAC substrate in HDAC Assay Buffer.

-

-

Assay Reaction:

-

In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or vehicle control)

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Signal Development and Measurement:

-

Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubate the plate overnight to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.[8]

-

Western Blot for Histone Acetylation

This protocol is used to detect changes in the acetylation levels of histones (e.g., H3 and H4) in cells treated with this compound.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% or 4-20% gradient)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured cells with this compound at various concentrations and for different time points.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone or a loading control (e.g., β-actin) signal.[9]

-

Conclusion

This compound holds promise as a potent HDAC inhibitor, leveraging the established activity of its parent compound, valproic acid, with the enhanced zinc-binding capacity of the hydroxamate moiety. While specific quantitative data for the hydroxamate derivative remains to be fully elucidated in publicly available literature, the provided protocols and mechanistic insights offer a robust framework for its investigation. Further research is warranted to fully characterize the HDAC isoform selectivity and therapeutic potential of this compound in various disease models, particularly in oncology. The experimental methodologies detailed in this guide provide the necessary tools for researchers to undertake these critical investigations.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Potentiation of the anticancer effect of valproic acid, an antiepileptic agent with histone deacetylase inhibitory activity, by the kinase inhibitor Staurosporine or its clinically relevant analogue UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]

- 5. Valproic Acid and Breast Cancer: State of the Art in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valproic acid activates notch-1 signaling and regulates the neuroendocrine phenotype in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Valproic Acid: A Promising Therapeutic Agent in Glioma Treatment [frontiersin.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Valproic Acid Hydroxamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a short-chain fatty acid, has a long history of clinical use as an anticonvulsant and mood stabilizer.[1] More recently, it has been identified as a direct inhibitor of Class I and IIa histone deacetylases (HDACs), a family of enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3][4] This discovery has spurred significant research into VPA's potential as an anticancer agent, as HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in transformed cells.[1][5][6]

In the field of medicinal chemistry, the conversion of carboxylic acids to hydroxamic acids is a well-established strategy to enhance HDAC inhibitory potency. The hydroxamate moiety acts as a powerful zinc-chelating group, binding to the zinc ion in the active site of HDAC enzymes with high affinity. This guide focuses on the in vitro evaluation of valproic acid hydroxamates (VPAHs), theoretical derivatives of VPA designed for enhanced HDAC inhibition. While direct, extensive literature on a specific "valproic acid hydroxamate" is limited, this document outlines the core in vitro studies, experimental protocols, and expected mechanistic pathways for such a compound, using the wealth of data available for its parent compound, valproic acid, as a foundational reference.

Mechanism of Action: Enhanced HDAC Inhibition

The primary mechanism of action for a VPAH is the inhibition of histone deacetylases. By blocking HDACs, VPAH would prevent the removal of acetyl groups from the lysine (B10760008) residues of histones, leading to histone hyperacetylation.[7] This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including critical tumor suppressor genes.[8]

Key downstream effects of VPA-mediated HDAC inhibition, which would be amplified by a more potent hydroxamate derivative, include:

-

Induction of p21 (WAF1/CIP1): Upregulation of the cyclin-dependent kinase inhibitor p21 is a common outcome of HDAC inhibition.[9][10][11][12] p21 plays a crucial role in halting cell cycle progression, typically at the G1 phase.[5][12]

-

Modulation of Apoptotic Pathways: VPA influences the expression of key proteins in both the intrinsic and extrinsic apoptotic pathways. This includes down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax and Bak.[13][14][15][16]

-

Induction of Apoptosis: By altering the balance of pro- and anti-apoptotic proteins, VPA and its derivatives trigger programmed cell death through the activation of caspases.[12][17][18]

Caption: Mechanism of VPAH as an HDAC inhibitor.

Quantitative Data Presentation

The following tables summarize representative quantitative data from in vitro studies on the parent compound, valproic acid (VPA) . It is anticipated that a hydroxamate derivative would exhibit significantly lower IC50 values, indicating greater potency.

Table 1: IC50 Values of Valproic Acid (VPA) for Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) |

| IMR-32 | Neuroblastoma | 2.697 | 24 |

| SK-N-AS | Neuroblastoma | 2.391 | 24 |

| UKF-NB-2 | Neuroblastoma | 2.560 | 24 |

| UKF-NB-3 | Neuroblastoma | 3.341 | 24 |

| UKF-NB-4 | Neuroblastoma | 3.703 | 24 |

| SF-767 | Glioblastoma | 5.385 | 24 |

| SF-763 | Glioblastoma | 6.809 | 24 |

| A-172 | Glioblastoma | 6.269 | 24 |

| U-87 MG | Glioblastoma | 5.999 | 24 |

| U-251 MG | Glioblastoma | 6.165 | 24 |

| Data sourced from a study on neuroblastoma and glioblastoma cell lines.[15][16][19] |

Table 2: IC50 Values of Valproic Acid (VPA) Against HDAC Isoforms

| HDAC Class | Isoform | IC50 (µM) |

| Class I | HDAC1 | >10000 |

| HDAC2 | 171 | |

| HDAC3 | 634 | |

| HDAC8 | 5500 | |

| Class IIa | HDAC4 | 756 |

| HDAC5 | >10000 | |

| HDAC7 | >10000 | |

| HDAC9 | >10000 | |

| Data indicates VPA is a relatively weak inhibitor, a characteristic expected to be significantly improved by hydroxamate modification.[20] |

Table 3: Apoptosis Induction by Valproic Acid (VPA) in HT22 Hippocampal Neuronal Cells

| Treatment | Apoptotic Cells (%) |

| PBS Control | ~5% |

| VPA (0.6 mM) | ~8% |

| Radiation (4 Gy) | 35% |

| VPA + Radiation (4 Gy) | 15% |

| This study highlights VPA's context-dependent effects, showing protection in neuronal cells.[13] |

Table 4: Effect of Valproic Acid (VPA) on Cell Cycle Distribution in MCF-7 Breast Cancer Cells

| Treatment (2.0 mmol/L VPA) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 24 hours | Increased | Decreased | No Significant Change |

| 48 hours | Significantly Increased | Significantly Decreased | No Significant Change |

| 72 hours | Markedly Increased | Markedly Decreased | No Significant Change |

| VPA induces a time-dependent G1 phase arrest in MCF-7 cells.[5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of specific HDAC isoforms.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) to the desired concentration in assay buffer.

-

Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare a developer solution (e.g., containing Trichostatin A and trypsin).

-

Prepare serial dilutions of the test compound (VPAH) and a known HDAC inhibitor (e.g., SAHA) as a positive control.

-

-

Assay Procedure:

-

Add 50 µL of diluted HDAC enzyme to the wells of a 96-well black plate.

-

Add 5 µL of the test compound dilutions or controls to the wells.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding 100 µL of developer solution.

-

Incubate for 15 minutes at room temperature.

-

-

Data Analysis:

-

Measure fluorescence using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting percentage inhibition against the log of the compound concentration and fitting to a dose-response curve.[21]

-

Caption: Experimental workflow for an HDAC inhibition assay.

Cell Viability Assay (MTT/XTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.

Protocol (MTT):

-

Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat cells with serial dilutions of VPAH for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[23]

-

-

Solubilization:

-

Data Analysis:

-

Measure the absorbance at 570-590 nm using a microplate reader.[22]

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Experimental workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to ~70-80% confluency.

-

Treat cells with VPAH at various concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[25]

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[25][26]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[25]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25][26]

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.[25][26]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.[25]

-

Use FITC signal (e.g., FL1 channel) to detect Annexin V binding and PI signal (e.g., FL2 or FL3 channel) to detect membrane permeability.

-

Gate the populations:

-

Viable: Annexin V-negative, PI-negative.

-

Early Apoptotic: Annexin V-positive, PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

-

Necrotic: Annexin V-negative, PI-positive.

-

-

Caption: Experimental workflow for an Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses a DNA-intercalating dye (Propidium Iodide) and flow cytometry to quantify the proportion of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment:

-

Treat cells with VPAH as described for the apoptosis assay.

-

-

Cell Harvesting:

-

Harvest approximately 2-10 million cells.[25]

-

Wash the cells twice with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.[25]

-

Store the cells at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Use software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Signaling Pathways Modulated by VPA and its Derivatives

Intrinsic and Extrinsic Apoptosis Pathways

VPA induces apoptosis by engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][16][17] A more potent VPAH would be expected to activate these pathways more robustly.

-

Intrinsic Pathway: HDAC inhibition leads to changes in the expression of the Bcl-2 family of proteins. VPA has been shown to down-regulate anti-apoptotic members like Bcl-2 and Bcl-xL and up-regulate pro-apoptotic members like Bax, Bak, and Bim.[15][16] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, subsequently activating the executioner caspase-3.[5][12][17]

-

Extrinsic Pathway: VPA can up-regulate the expression of death receptors (e.g., DR4, DR5) and their ligands (e.g., TRAIL).[15][16] Ligand binding triggers receptor trimerization and the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8, which can then directly activate caspase-3.[17]

Caption: VPAH-induced intrinsic and extrinsic apoptosis pathways.

p21-Mediated Cell Cycle Arrest Pathway

A primary mechanism by which VPA and its derivatives halt cell proliferation is through the induction of cell cycle arrest, frequently mediated by the p21 protein.[5][10][12]

HDAC inhibition by VPAH leads to increased histone acetylation at the promoter region of the CDKN1A gene, which codes for p21.[9] This enhances the transcription and translation of p21. The p21 protein then binds to and inhibits cyclin-dependent kinase (CDK) complexes, particularly Cyclin E-CDK2 and Cyclin D-CDK4/6. These complexes are essential for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent transition from the G1 to the S phase of the cell cycle. By inhibiting these CDKs, p21 prevents Rb phosphorylation, keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for DNA synthesis. This results in a G1 phase arrest.[5]

Caption: VPAH-induced p21-mediated G1 cell cycle arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]

- 5. The role and possible molecular mechanism of valproic acid in the growth of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valproic Acid and Breast Cancer: State of the Art in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sodium valproate affects the expression of p16INK4a and p21WAFI/Cip1 cyclin‑dependent kinase inhibitors in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p21Waf1/Cip1 is a common target induced by short-chain fatty acid HDAC inhibitors (valproic acid, tributyrin and sodium butyrate) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium valproate affects the expression of p16INK4a and p21WAFI/Cip1 cyclin‑dependent kinase inhibitors in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Valproic acid enhances the efficacy of radiation therapy by protecting normal hippocampal neurons and sensitizing malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Valproic acid induces apoptosis in human leukemia cells by stimulating both caspase-dependent and -independent apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Valproic acid induces caspase 3-mediated apoptosis in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. studylib.net [studylib.net]

- 21. Item - HDAC inhibition assay. - Public Library of Science - Figshare [plos.figshare.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]

- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]

Valproic Acid Hydroxamate in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the anticancer properties of Valproic Acid Hydroxamate (VHA) is limited. This guide provides a comprehensive overview based on the extensive research available for its parent compound, Valproic Acid (VPA), a well-established histone deacetylase (HDAC) inhibitor, and supplements this with information on the broader class of hydroxamic acid-based HDAC inhibitors, to which VHA belongs. The experimental data and signaling pathways described herein primarily pertain to VPA and should be considered as a predictive framework for the potential activity of VHA.

Introduction

Valproic acid (VPA) is a short-chain fatty acid that has been widely used as an anticonvulsant and mood-stabilizing drug.[1][2] In recent years, VPA has garnered significant attention for its potential as an anticancer agent due to its activity as a histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[4][5] Dysregulation of HDAC activity is a common feature in many cancers, making them a compelling target for therapeutic intervention.[4][5]

This compound (VHA) is a derivative of VPA that incorporates a hydroxamic acid moiety. This chemical modification is significant as hydroxamic acids are a well-known class of potent HDAC inhibitors that chelate the zinc ion in the active site of HDAC enzymes.[4][5][6] This guide explores the potential of VHA in cancer research, drawing parallels from the established anticancer mechanisms of VPA and other hydroxamic acid-based HDAC inhibitors.

Mechanism of Action: Histone Deacetylase Inhibition

The primary anticancer mechanism of VPA and, by extension, VHA is the inhibition of HDACs, particularly Class I and IIa HDACs.[1][2][7] This inhibition leads to the hyperacetylation of histones, which results in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes.[4][5] The re-expression of these genes can, in turn, induce a variety of anticancer effects, including cell cycle arrest, apoptosis, and differentiation.[4][8][9]

Key Signaling Pathways Modulated by Valproic Acid

VPA has been shown to modulate multiple signaling pathways that are critical for cancer cell proliferation and survival. It is anticipated that VHA would impact similar pathways due to its HDAC inhibitory function.

Cell Cycle Arrest

VPA can induce cell cycle arrest, primarily at the G1 or G2/M phases, in various cancer cell lines.[4][10][11] A key mechanism is the upregulation of cyclin-dependent kinase inhibitors such as p21.[9][12] p21 plays a crucial role in halting the cell cycle, thereby preventing cancer cell proliferation. The induction of p21 is often a direct consequence of histone hyperacetylation in the promoter region of the p21 gene.

Induction of Apoptosis

VPA is a known inducer of apoptosis in cancer cells.[8][9][13] This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway. VPA has been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2.[11][12][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.[14]

Quantitative Data on Valproic Acid in Cancer Research

The following tables summarize the in vitro cytotoxic activity of Valproic Acid (VPA) against various cancer cell lines. It is important to reiterate that this data is for VPA, and similar studies for VHA are not widely available. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented.

Table 1: IC50 Values of Valproic Acid (VPA) in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (mM) | Reference |

| Glioblastoma | T98G | ~4.0 - 6.0 | [10] |

| Glioblastoma | U-87MG | ~5.0 - 7.0 | [10] |

| Pancreatic Cancer | KPC3 | 1.098 | [15] |

| Breast Cancer | MCF-7 | ~2.0 - 3.5 | [11] |

| Breast Cancer | MDA-MB-231 | ~2.5 - 3.5 | [11] |

| Neuroblastoma | UKF-NB-4 | > 2.0 | [16] |

| Neuroblastoma | SH-SY5Y | > 2.0 | [16] |

Table 2: In Vivo Tumor Growth Inhibition by Valproic Acid (VPA)

| Cancer Type | Animal Model | VPA Dosage and Administration | Tumor Growth Inhibition | Reference |

| Neuroblastoma | Nude mice xenograft | VPA + IFN-alpha | Synergistic inhibition, complete cures in 2/6 animals | [17] |

| Oral Squamous Cell Carcinoma | Xenograft model | VPA treatment | Significantly reduced mean tumor volume | [18][19] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel anticancer compounds like VHA. The following are generalized protocols for assays commonly used to assess the efficacy of HDAC inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.[20][21][22][23]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[24] The amount of formazan produced is proportional to the number of viable cells.[24]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of VHA (or VPA as a reference) for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.[25]

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with VHA or VPA at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with a binding buffer and then resuspend them in a solution containing Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

In Vivo Xenograft Study

This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.[26][27][28]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors reach a predetermined volume, randomize the mice into treatment and control groups. Administer VHA (or VPA) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and biomarker analysis).

Conclusion and Future Directions

While direct experimental data on the anticancer effects of this compound is currently sparse in the public domain, its chemical structure strongly suggests that it will function as a potent HDAC inhibitor, similar to its parent compound, valproic acid, and other hydroxamic acid derivatives. The technical information and protocols provided in this guide, based on the extensive research on VPA and other HDAC inhibitors, offer a solid foundation for researchers and drug development professionals to design and execute studies to elucidate the specific anticancer properties of VHA.

Future research should focus on:

-

Directly assessing the in vitro and in vivo anticancer activity of VHA across a panel of cancer cell lines and in relevant animal models.

-

Determining the IC50 values of VHA for HDAC inhibition and cell viability to compare its potency with VPA and other established HDAC inhibitors.

-

Elucidating the specific signaling pathways modulated by VHA to understand its precise mechanism of action.

-

Evaluating the pharmacokinetic and pharmacodynamic properties of VHA to assess its potential as a clinical candidate.

By systematically investigating these areas, the full therapeutic potential of this compound as a novel anticancer agent can be determined.

References

- 1. Anti-tumor mechanisms of valproate: a novel role for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Could valproic acid be an effective anticancer agent? The evidence so far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valproic acid as anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valproic Acid and Breast Cancer: State of the Art in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. hdujs.edu.vn [hdujs.edu.vn]

- 7. mdpi.com [mdpi.com]

- 8. Valproic acid, a histone deacetylase inhibitor, induces apoptosis in breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Valproic acid inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Valproic Acid on the Class I Histone Deacetylase 1, 2 and 3, Tumor Suppressor Genes p21WAF1/CIP1 and p53, and Intrinsic Mitochondrial Apoptotic Pathway, Pro- (Bax, Bak, and Bim) and anti- (Bcl-2, Bcl-xL, and Mcl-1) Apoptotic Genes Expression, Cell Viability, and Apoptosis Induction in Hepatocellular Carcinoma HepG2 Cell Line [journal.waocp.org]

- 13. Valproic acid induces apoptosis in prostate carcinoma cell lines by activation of multiple death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Histone Deacetylase Inhibitor Valproic Acid Exerts a Synergistic Cytotoxicity with the DNA-Damaging Drug Ellipticine in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer effects of valproic acid on oral squamous cell carcinoma via SUMOylation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticancer effects of valproic acid on oral squamous cell carcinoma via SUMOylation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 25. In Vitro Effect of the Histone Deacetylase Inhibitor Valproic Acid on Viability and Apoptosis of the PLC/PRF5 Human Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Valproic Acid Hydroxamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic acid hydroxamate (VPA-HA) is a promising neuroprotective agent that belongs to the class of histone deacetylase (HDAC) inhibitors. By modifying the carboxylic acid group of valproic acid (VPA) to a hydroxamic acid moiety, VPA-HA exhibits enhanced HDAC inhibitory activity and potential for greater neuroprotective efficacy. This document provides a comprehensive overview of the neuroprotective mechanisms of VPA-HA, focusing on its role in modulating gene expression through HDAC inhibition. Detailed experimental protocols for assessing its activity and quantitative data from relevant studies are presented to guide further research and development in this area.

Introduction

Neurodegenerative diseases and acute neuronal injuries represent a significant and growing global health burden. A key pathological mechanism implicated in a range of these conditions is excitotoxicity, primarily mediated by the overactivation of glutamate (B1630785) receptors. This leads to a cascade of detrimental events, including ionic imbalance, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death. Valproic acid (VPA), a well-established antiepileptic drug, has demonstrated neuroprotective properties, largely attributed to its ability to inhibit histone deacetylases (HDACs).[1][2][3] The development of VPA derivatives, such as this compound (VPA-HA), aims to enhance this HDAC inhibitory activity and improve the neuroprotective profile.[4] This guide delves into the core mechanisms, experimental validation, and quantitative assessment of the neuroprotective effects of VPA-HA.

Mechanism of Action: HDAC Inhibition and Neuroprotection

The primary neuroprotective mechanism of VPA-HA is its function as an HDAC inhibitor.[3] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA-HA promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in neuronal survival and protection.[5]

Key downstream effects of VPA-HA-mediated HDAC inhibition include:

-

Upregulation of Neuroprotective Proteins: Increased expression of heat shock proteins, such as HSP70, which act as molecular chaperones to prevent protein misfolding and aggregation.[5]

-

Modulation of Apoptotic Pathways: Enhanced expression of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins.[6]

-

Anti-inflammatory Effects: Suppression of pro-inflammatory signaling pathways in neuronal and glial cells.[7]

-

Activation of Pro-survival Signaling: VPA and its derivatives have been shown to activate pro-survival signaling cascades, including the PI3K/Akt and ERK pathways.[8][9]

Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effects of VPA-HA.

Quantitative Data

The following tables summarize quantitative data for VPA and its hydroxamate derivatives from various in vitro and in vivo studies. This data provides a comparative basis for evaluating the potency and efficacy of these compounds.

Table 1: HDAC Inhibitory Activity

| Compound | IC50 (mM) | Cell Line/Enzyme Source | Reference |

| Valproic Acid (VPA) | 0.4 - 1.098 | HDAC1, KPC3 cells | [3][10] |

| Valproic Acid (VPA) | 4.0 - 8.0 | Thoracic cancer cells | [11] |

| Valproic Acid (VPA) | 1.02 - 2.15 | Esophageal squamous carcinoma cells | [12] |

Table 2: Anticonvulsant and Neurotoxicity Data for VPA Hydroxamate Derivatives

| Compound | Anticonvulsant Activity (ED50, mmol/kg) | Neurotoxicity (TD50, mmol/kg) | Protective Index (TD50/ED50) | Reference |

| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 | [4] |

| 2-Fluoro-VPA-hydroxamic acid | 0.16 | 0.70 | 4.4 | [4] |

| Other VPA Hydroxamates | 0.16 - 0.59 | 0.70 - 1.42 | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the neuroprotective effects of VPA-HA. Below are protocols for key experiments.

In Vitro Glutamate Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.[13][14][15]

Materials:

-

Primary cortical neurons or a suitable neuronal cell line

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Test compound (VPA-HA)

-

L-glutamic acid

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH assay kit)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Plate primary neurons or neuronal cells in a 96-well plate at an appropriate density and culture until mature (e.g., 14 days in vitro for primary neurons).

-

Compound Treatment: Treat the cells with various concentrations of VPA-HA for a predetermined period (e.g., 24 hours). Include a vehicle control.

-

Glutamate Insult: Expose the cells to a toxic concentration of L-glutamate (e.g., 20-100 µM) for a specified duration (e.g., 24 hours).

-

Cell Viability Assessment: Measure cell viability using a chosen reagent according to the manufacturer's instructions.

-

Data Analysis: Normalize the viability of treated cells to the vehicle-treated, non-glutamate exposed control. Calculate the percentage of neuroprotection at each VPA-HA concentration.

HDAC Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of VPA-HA on HDAC enzymes.[1][16][17][18]

Materials:

-

Recombinant human HDAC enzyme

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease and a stop solution like Trichostatin A)

-

Test compound (VPA-HA)

-

96-well black microplate

Procedure:

-

Reagent Preparation: Prepare serial dilutions of VPA-HA in HDAC assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, diluted VPA-HA, and the HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.

-

Signal Development: Add the developer solution to stop the reaction and initiate the fluorescent signal. Incubate at room temperature for 15 minutes.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each VPA-HA concentration and determine the IC50 value.

Western Blot for Acetylated Histones and HSP70

This technique is used to detect changes in the levels of specific proteins following VPA-HA treatment.[19][20][21]

Materials:

-

Cell lysates from VPA-HA treated and untreated cells

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-HSP70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of VPA-HA.

Conclusion

This compound holds significant promise as a neuroprotective agent, primarily through its mechanism as a potent HDAC inhibitor. The resulting upregulation of neuroprotective genes and modulation of apoptotic and inflammatory pathways provide a strong rationale for its further investigation in the context of various neurological disorders. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to systematically evaluate the therapeutic potential of VPA-HA and related compounds. Future studies should focus on elucidating the precise in vivo efficacy and safety profile of VPA-HA to facilitate its translation into clinical applications.

References

- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epigentek.com [epigentek.com]

- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Neuroprotective Effect of Treatment of Valproic Acid in Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valproate inhibits oxidative damage to lipid and protein in primary cultured rat cerebrocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Valproic Acid Neuroprotection in the 6-OHDA Model of Parkinson's Disease Is Possibly Related to Its Anti-Inflammatory and HDAC Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potentiation of the anticancer effect of valproic acid, an antiepileptic agent with histone deacetylase inhibitory activity, by the kinase inhibitor Staurosporine or its clinically relevant analogue UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fujifilmcdi.com [fujifilmcdi.com]

- 15. Glutamate Excitotoxicity Assay [neuroproof.com]

- 16. benchchem.com [benchchem.com]

- 17. resources.bio-techne.com [resources.bio-techne.com]

- 18. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 19. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]